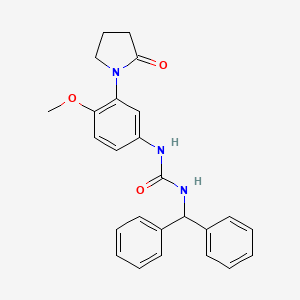
1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic compound that has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This compound features a complex structure with a benzhydryl group, a methoxy-substituted phenyl ring, and a pyrrolidinone moiety, making it a subject of interest for various chemical and biological studies.
準備方法
The synthesis of 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzhydryl chloride with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline in the presence of a base to form the desired urea derivative . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require refluxing to achieve optimal yields. Industrial production methods may scale up this process, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the urea moiety, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amine and carbamic acid derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Its unique properties make it a candidate for developing new materials and chemical processes.
作用機序
The mechanism by which 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets. The benzhydryl and pyrrolidinone moieties can bind to enzymes and receptors, modulating their activity. This binding can influence various cellular pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:
Diphenylmethane derivatives: These compounds share the benzhydryl core but differ in their substituents, leading to variations in their biological activities and chemical properties.
Pyrrolidinone derivatives: Compounds like pyrrolidine-2-one and its analogs exhibit similar structural features but may have different pharmacological profiles.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-benzhydryl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-22-15-14-20(17-21(22)28-16-8-13-23(28)29)26-25(30)27-24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,14-15,17,24H,8,13,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQADLGTRDRPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
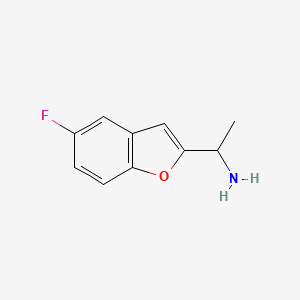
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2611226.png)
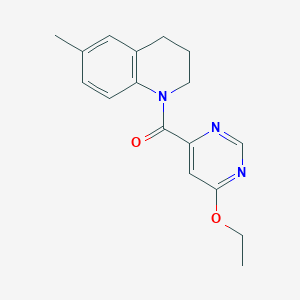
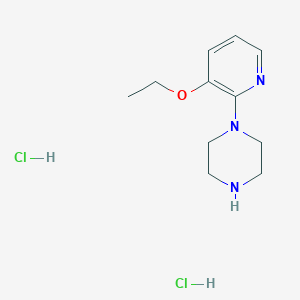
![N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide](/img/structure/B2611230.png)
![7-chloro-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2611234.png)
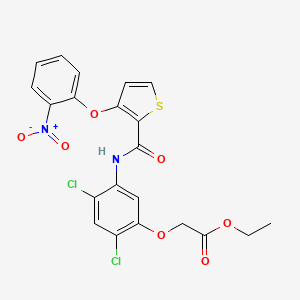
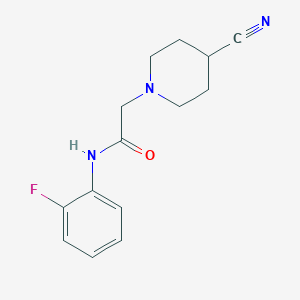
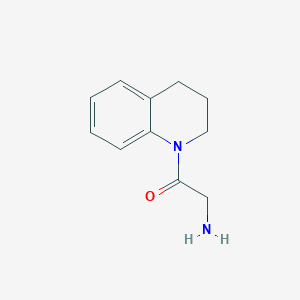
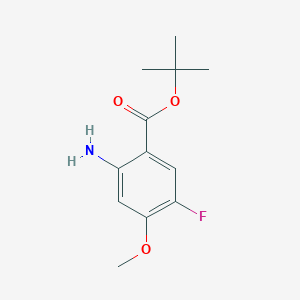
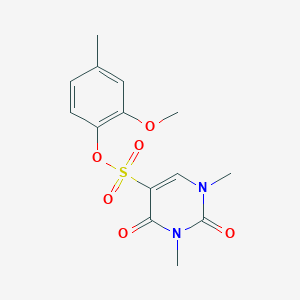
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)
![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
